molecular formula C14H12N4O3S B6577414 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide CAS No. 1207008-35-2

2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B6577414
CAS No.: 1207008-35-2
M. Wt: 316.34 g/mol
InChI Key: ODHKPGXZOXTJFY-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazolinone core, which is a bicyclic structure, and a thiazole moiety, making it a subject of interest for its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method is the condensation of anthranilic acid with an appropriate isocyanate or carbonyl compound to form the quinazolinone ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The quinazolinone core can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound, potentially altering its biological activity.

  • Substitution: : Substitution reactions at different positions on the quinazolinone ring or the thiazole group can lead to a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

Biologically, this compound has shown potential in various assays, including anticancer and antimicrobial activities. Its interaction with biological targets can lead to the development of new therapeutic agents.

Medicine

In medicine, the compound's derivatives can be explored for their pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a valuable asset in various industrial processes.

Mechanism of Action

The mechanism by which 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The thiazole group may enhance the compound's binding affinity and selectivity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Quinazolinone Derivatives: : Other quinazolinone-based compounds share structural similarities and may exhibit similar biological activities.

  • Thiazole Derivatives: : Compounds containing thiazole rings are known for their diverse biological activities and can be compared in terms of efficacy and safety.

Uniqueness

2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide stands out due to its unique combination of the quinazolinone and thiazole moieties, which can lead to distinct biological activities and applications compared to other similar compounds.

Properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-8-6-15-13(22-8)17-11(19)7-18-12(20)9-4-2-3-5-10(9)16-14(18)21/h2-6H,7H2,1H3,(H,16,21)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHKPGXZOXTJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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